molecular formula C11H8ClF2NO4 B4624483 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloro-2,2-difluoroacetamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloro-2,2-difluoroacetamide

Cat. No. B4624483
M. Wt: 291.63 g/mol
InChI Key: UDVYJSSQAXVUJI-UHFFFAOYSA-N
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Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloro-2,2-difluoroacetamide, commonly known as ABDA, is a chemical compound that has been extensively studied for its potential use in scientific research. ABDA is a member of the benzodioxole family of compounds, which are known to have a wide range of biological activities. In

Scientific Research Applications

Structure-Activity Relationships in Pharmacology

Researchers have explored the structural modifications of related compounds to improve metabolic stability for potential therapeutic applications. For instance, the investigation of various 6,5-heterocycles as alternatives to benzothiazole rings aimed at reducing metabolic deacetylation, demonstrating the importance of structural optimization in drug design (Stec et al., 2011).

Synthesis and Characterization of Derivatives

The synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide showcased the creation of compounds with potential biological activities, emphasizing the role of synthetic chemistry in developing new molecules for further biological evaluation (Siddiqui et al., 2013).

Ligand-Protein Interactions and Photovoltaic Efficiency

Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have been performed to understand their ligand-protein interactions and potential as photosensitizers in dye-sensitized solar cells. This research illustrates the diverse applications of such compounds beyond pharmacology, including renewable energy technologies (Mary et al., 2020).

Anticancer Activity

Novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine, and 2-iminopyridine derivatives have been synthesized and evaluated for their anticancer activity, indicating the potential of these compounds in cancer treatment research (Al-Abdullah, 2011).

properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloro-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF2NO4/c1-5(16)6-2-8-9(19-4-18-8)3-7(6)15-10(17)11(12,13)14/h2-3H,4H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVYJSSQAXVUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C(F)(F)Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloro-2,2-difluoroacetamide
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N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloro-2,2-difluoroacetamide
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N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloro-2,2-difluoroacetamide
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N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloro-2,2-difluoroacetamide
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N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloro-2,2-difluoroacetamide
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N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloro-2,2-difluoroacetamide

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